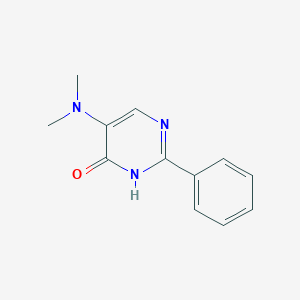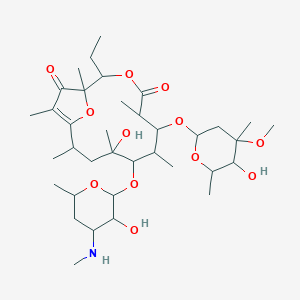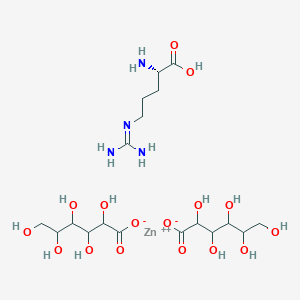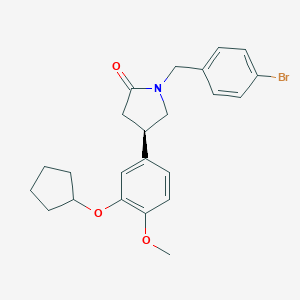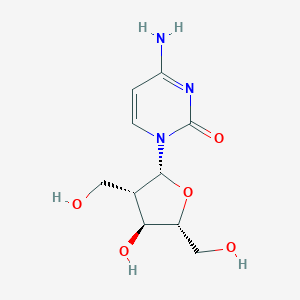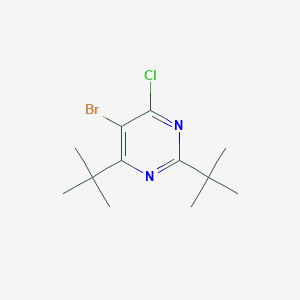
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a pyrimidine derivative that is commonly used as a building block in the synthesis of various biologically active molecules. In
Wirkmechanismus
The exact mechanism of action of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, some studies have shown that this compound exhibits potent antiviral activity against herpes simplex virus type 1 and type 2. Other studies have shown that 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine in lab experiments is its high yield and ease of synthesis. Additionally, this compound exhibits potent biological activity, making it an ideal candidate for the synthesis of various biologically active molecules. However, one of the main limitations of using 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine in scientific research. One potential direction is the development of novel antiviral agents based on the structure of this compound. Additionally, this compound can be used as a building block in the synthesis of various semiconducting materials, which can be used in the development of organic electronic devices. Finally, further studies are needed to fully understand the mechanism of action of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine involves the reaction of 2,4-di-t-butyl-6-chloropyrimidine with bromine in the presence of a Lewis acid catalyst. The reaction proceeds smoothly at room temperature, and the yield of the product is high. This method has been extensively used in the synthesis of various pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block in the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents. In material science, 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been used as a precursor in the synthesis of various organic semiconductors. In organic synthesis, this compound has been used as a reagent in various reactions, including Suzuki coupling, Sonogashira coupling, and Heck reaction.
Eigenschaften
IUPAC Name |
5-bromo-2,4-ditert-butyl-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2/c1-11(2,3)8-7(13)9(14)16-10(15-8)12(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHJPQKOYLYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
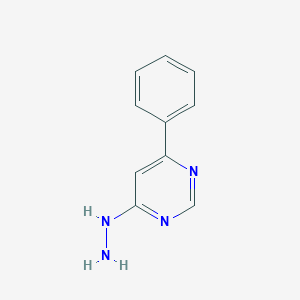
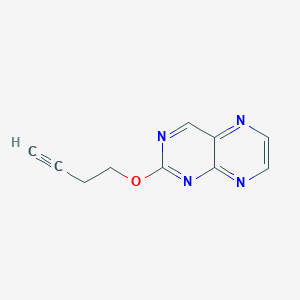

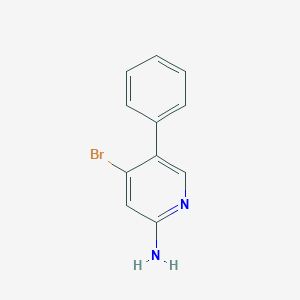
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

